Acetylacetone cobalt(II) dihydrate
Description
Significance in Coordination Chemistry and Transition Metal Catalysis
The study of cobalt acetylacetonate (B107027) complexes has been a cornerstone in the development of modern coordination chemistry. While much of the foundational structural work focused on the anhydrous tetrameric form, [Co(acac)₂]₄, the principles of bonding and metal-ligand interaction are central to understanding the hydrated monomer as well. The acetylacetonate ligand stabilizes the cobalt(II) center, enabling it to participate in a wide array of catalytic cycles and ligand exchange processes.
As a catalyst or precatalyst, acetylacetone (B45752) cobalt(II) dihydrate is valued for its solubility in organic solvents and its ability to facilitate a diverse range of organic transformations. chemimpex.comamericanelements.com It is effectively employed in reactions such as:
C-H functionalization and annulation reactions : Where it serves as a key catalyst. sigmaaldrich.com
Cycloaddition reactions : Crucial for the synthesis of complex organic molecules.
Olefin transformations : Including the hydration of olefins to produce alcohols and the epoxidation of olefins. researchgate.netchemicalbook.com
Coupling reactions : Such as the SnCl₂-mediated Barbier coupling in water. researchgate.net
Insertion reactions : For example, the cobalt-catalyzed insertion of isocyanide with amines to form ureas and azaheterocycles. sigmaaldrich.com
The compound's catalytic activity makes it a valuable tool in the synthesis of fine chemicals and pharmaceuticals, often improving reaction rates and yields. chemimpex.com
Overview of Research Trajectories in Advanced Materials and Synthetic Methodologies
Recent research has increasingly focused on utilizing acetylacetone cobalt(II) dihydrate as a precursor for the synthesis of advanced materials. Its organometallic nature makes it an ideal starting material for creating cobalt-containing nanomaterials with tailored properties. chemimpex.comsigmaaldrich.com It serves as a precursor in the fabrication of:
Cobalt Oxide (Co₃O₄) Nanoparticles : These nanoparticles are synthesized through methods like solvothermal and hydrothermal processes. sigmaaldrich.com They exhibit high electrochemical performance, making them promising materials for supercapacitors and CO sensing applications. sigmaaldrich.com
Cobalt Oxide Thin Films : Produced via techniques like Metal-Organic Chemical Vapor Deposition (MOCVD), these films have applications in electronics and catalysis. sigmaaldrich.comsigmaaldrich.com
Carbon Nanostructures : The compound is used in chemical vapor deposition (CVD) and laser evaporation techniques for the synthesis of various carbon nanostructures. americanelements.com
Anode Materials : It is a precursor for materials used in sodium-ion batteries.
The primary synthetic methodology for producing this compound involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) nitrate (B79036), with acetylacetone in an aqueous medium. ulaval.ca A base is typically added to facilitate the deprotonation of acetylacetone and the formation of the complex. Industrial processes may utilize an organic solvent that is immiscible with water and forms an azeotrope, allowing the reaction to proceed at the boiling temperature of the azeotropic mixture. google.com The resulting pink solid can be purified by recrystallization. ulaval.ca
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | cobalt(2+);(Z)-4-oxopent-2-en-2-olate;dihydrate nih.gov |
| Molecular Formula | C₁₀H₁₈CoO₆ nih.gov |
| Molecular Weight | 293.18 g/mol nih.gov |
| CAS Number | 67378-21-6 (dihydrate, specific) / 123334-29-2 (hydrate) chemimpex.comsigmaaldrich.com |
| Appearance | Pink solid/powder/crystals chemimpex.comsigmaaldrich.com |
| Synonyms | Cobalt diaquobisacetylacetonate, Bis(acetylacetonato)diaquacobalt nih.gov |
Table 2: Selected Research Applications of this compound
| Application Area | Specific Use | Description |
|---|---|---|
| Transition Metal Catalysis | Catalyst for organic synthesis | Enhances reaction rates and yields in the production of fine chemicals and pharmaceuticals. chemimpex.com |
| Olefin hydration | In the presence of oxygen and a secondary alcohol, it catalyzes the hydration of olefins to produce alcohols. researchgate.net | |
| Barbier coupling | Efficiently catalyzes the SnCl₂-mediated coupling of carbonyls with allyl bromide in water. researchgate.net | |
| Advanced Materials | Precursor for Co₃O₄ nanoparticles | Used in solvothermal synthesis of nanoparticles for supercapacitors and CO sensing. sigmaaldrich.com |
| Precursor for thin films | Used in MOCVD to grow cobalt oxide thin films for electronics and catalysis. sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H12CoO4+2 |
|---|---|
Molecular Weight |
195.08 g/mol |
IUPAC Name |
cobalt(2+);pentane-2,4-dione;dihydrate |
InChI |
InChI=1S/C5H8O2.Co.2H2O/c1-4(6)3-5(2)7;;;/h3H2,1-2H3;;2*1H2/q;+2;; |
InChI Key |
FKZIARPQPKODHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C.O.O.[Co+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for Acetylacetone Cobalt Ii Dihydrate
Traditional Solution-Based Syntheses
The most common and well-established methods for preparing acetylacetone (B45752) cobalt(II) dihydrate involve reactions in a solution phase. These methods are valued for their reliability and the ability to produce a crystalline product.
Reactions from Cobalt(II) Salts and Acetylacetone
The synthesis of acetylacetone cobalt(II) dihydrate is typically achieved by reacting a cobalt(II) salt with acetylacetone in a suitable solvent. Commonly used cobalt(II) salts include chlorides, nitrates, and acetates. The general reaction involves the substitution of the anions of the cobalt salt with the acetylacetonate (B107027) ligand.
The reaction is often carried out in an aqueous medium or a mixture of water and an organic solvent like ethanol (B145695). ulaval.ca For instance, a typical laboratory-scale synthesis involves dissolving a cobalt(II) salt, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), in water. ulaval.ca To this solution, acetylacetone is added. The resulting mixture is then treated with a base to facilitate the formation of the complex. The crude product, which precipitates from the solution, is then purified by recrystallization from a suitable solvent mixture, such as ethanol and chloroform (B151607), to yield orange needles of Co(C₅H₇O₂)₂·2H₂O. ulaval.ca
| Cobalt(II) Salt | Solvent | Typical Yield | Reference |
| Cobalt(II) chloride hexahydrate | Water/Ethanol | ~60% | ulaval.ca |
| Cobalt(II) nitrate (B79036) | Water | Not specified | |
| Cobalt(II) acetate (B1210297) | Water | Not specified | nih.gov |
Role of pH Control and Bases in Complex Formation
The formation of the acetylacetone cobalt(II) complex is highly dependent on the pH of the reaction mixture. Acetylacetone is a weak acid, and its deprotonation is necessary for it to act as a bidentate ligand and coordinate with the cobalt(II) ion. sci-hub.se This deprotonation is achieved by adding a base to the reaction.
Commonly used bases include sodium hydroxide (B78521) and ammonium (B1175870) hydroxide. The base removes a proton from the enol tautomer of acetylacetone, forming the acetylacetonate anion. This anion then readily reacts with the cobalt(II) ions in the solution to form the stable complex.
The control of pH is crucial for maximizing the yield and purity of the product. For instance, in the synthesis of related cobalt-containing polyoxometalates, the reaction yield was found to be strongly pH-dependent, with the highest yield achieved at a pH of 7.5. nih.gov Deviations from the optimal pH can lead to the formation of unwanted side products. nih.gov In some procedures, the temperature during the addition of the base is also controlled, for example, by keeping it below 40°C, to ensure the desired reaction pathway. ulaval.ca
Modified and Scalable Synthesis Approaches
To address the limitations of traditional methods, such as solvent waste and batch-to-batch variability, modified and scalable synthesis approaches have been developed. These methods aim to improve efficiency, reduce environmental impact, and provide pathways for industrial-scale production.
Solvent-Free Reaction Conditions
A notable advancement in the synthesis of cobalt acetylacetonate is the development of solvent-free reaction conditions. This method offers a more environmentally friendly alternative by eliminating the need for organic solvents. One such approach involves the reduction of cobalt(III) acetylacetonate with metallic cobalt under solvent-free conditions to produce the tetranuclear form of cobalt(II) acetylacetonate. acs.org This method has been shown to be reproducible and reliable. acs.org
Continuous Batchwise Processes
For industrial-scale production, continuous batchwise processes are employed. These systems utilize large reactors where cobalt(II) salts are mixed with acetylacetone. Automated systems are used to control the addition of the base and maintain optimal reaction conditions, ensuring consistency and high throughput. Continuous filtration and drying systems are then used to efficiently isolate the final product. Another patented process describes the reaction of a cobalt(II) compound with acetylacetone in an organic solvent that is immiscible with water and forms an azeotropic mixture with it, allowing the reaction to proceed near the boiling point of the azeotrope. google.com
In-Situ Synthesis Methodologies
In-situ synthesis methodologies involve the generation of the cobalt acetylacetonate complex directly within a reaction mixture where it will be used as a catalyst or precursor. For example, Co(acac)₂·2H₂O has been used as a precatalyst in various organic reactions, such as alkylative aldol (B89426) cyclizations and Barbier allylations. researchgate.net In these cases, the active catalytic species is formed in the reaction vessel. Another example is the preparation of a cobalt-based magnetic nanocatalyst where cobalt acetylacetonate is linked with functionalized magnetic mesoporous silica (B1680970) nanospheres. researchgate.netrsc.org This in-situ functionalization creates a highly efficient and recoverable catalyst. researchgate.net
Purification and Isolation Techniques
Following the initial synthesis, the crude this compound, which often appears as an orange precipitate, requires purification to remove unreacted starting materials, byproducts, and other impurities. ulaval.ca The primary techniques employed for the purification and isolation of this coordination complex are recrystallization, filtration, and drying.
Recrystallization
Recrystallization is a crucial step to obtain high-purity crystalline this compound. The choice of solvent is critical for this process, with various organic solvents and mixtures being utilized. A common method involves dissolving the moist, crude solid in a hot mixture of 95% ethanol and chloroform. ulaval.ca To prevent decomposition, prolonged boiling of the solution should be avoided. ulaval.ca After dissolving the compound to form a red solution, it is allowed to cool slowly to room temperature and then chilled on ice to induce the formation of orange, needle-like crystals. ulaval.ca Other reported solvents for recrystallization include acetone (B3395972) and methanol. chemicalbook.com
The effectiveness of different solvent systems for the recrystallization of cobalt(II) acetylacetonate is detailed in the table below.
| Solvent System | Procedure | Outcome | Reference |
| 95% Ethanol / Chloroform | The moist solid is dissolved in a hot mixture (steam bath) of 39 ml of 95% ethanol and 26 ml of chloroform. The solution is cooled slowly to room temperature and then chilled in ice. | Formation of orange needles. | ulaval.ca |
| Acetone | The compound is recrystallized from acetone. | Purified product. | chemicalbook.com |
| Methanol | The compound is recrystallized from methanol. | Purified product. | chemicalbook.com |
Filtration
Filtration is the standard method used to separate the purified crystals of this compound from the mother liquor after recrystallization or to collect the initial crude precipitate from the reaction mixture. ulaval.ca Buchner filtration is a commonly employed technique for this purpose. magritek.com Once the crystals have formed, they are collected by filtration. ulaval.ca
To enhance the purity of the isolated product, the collected solid is typically washed with a cold solvent to remove any residual soluble impurities without significantly dissolving the desired product. The choice of washing solvent is important; cold 95% ethanol is frequently used for this purpose. ulaval.ca In other procedures, heptane (B126788) has been used as a washing agent. google.com
| Step | Description | Purpose | Reference |
| Collection | The orange precipitate is collected by filtration. | To separate the solid product from the reaction mixture. | ulaval.ca |
| Washing | The collected solid is washed with 50 ml of water after initial precipitation. | To remove water-soluble impurities. | ulaval.ca |
| Post-Recrystallization Washing | The filtered crystals are washed with 10 ml of cold 95% ethanol. | To remove residual mother liquor and impurities without dissolving the product. | ulaval.ca |
| Alternative Washing | Crystals are washed with a total of 1000 ml of heptane. | To wash the product with a non-polar solvent. | google.com |
Drying
The final step in the isolation process is the thorough drying of the purified crystals to remove any residual solvent and water of hydration if the anhydrous form is desired. Several drying methods are reported, depending on the desired final product and the scale of the preparation. A simple method involves air-drying the collected orange needles. ulaval.ca For a more rigorously dried product, vacuum drying is employed. chemicalbook.com In some instances, the product is dried in an oven under controlled temperature and pressure, such as at 40°C and 40 millibars, which yielded a product with a water content of less than 1%. google.com
| Drying Method | Conditions | Outcome | Reference |
| Air Drying | The collected solid is left to dry in the air. | Simple removal of volatile solvents. | ulaval.ca |
| Vacuum Drying | The product is dried in a vacuum. | Efficient removal of solvent and moisture. | chemicalbook.com |
| Oven Drying | Dried in an oven at 40°C and a pressure of 40 millibars. | Results in a product with low water content (<1%). | google.com |
| Oven Drying (Higher Temp) | The precipitate is dried in an oven at 100°C. | Used for drying the product after filtration. | magritek.com |
Structural Elucidation and Crystallographic Analysis of Acetylacetone Cobalt Ii Dihydrate
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis of acetylacetone (B45752) cobalt(II) dihydrate reveals a monomeric molecular structure, in stark contrast to the oligomeric nature of its anhydrous counterpart. The data obtained from these studies provide a precise map of electron density, allowing for the accurate determination of atomic positions, bond lengths, and bond angles.
Bond Lengths, Bond Angles, and Dihedral Angles in the Coordination SphereThe detailed geometric parameters of the coordination sphere have been determined with high precision. The Co-O bond lengths for the acetylacetonate (B107027) ligands are slightly different from the Co-O bonds involving the water molecules, reflecting the different nature of these ligands. The bond angles around the central cobalt atom deviate slightly from the ideal 90° and 180° angles of a perfect octahedron, indicating a slight distortion.
Interactive Table: Selected Bond Distances and Angles for [Co(acac)₂(H₂O)₂] (Note: The following data are representative values from crystallographic studies. Actual values may vary slightly between different experimental determinations.)
| Parameter | Atoms Involved | Value |
| Bond Length (Å) | Co - O(acac) | ~2.04 Å |
| Co - O(acac) | ~2.05 Å | |
| Co - O(H₂O) | ~2.14 Å | |
| Bond Angle (°) | O(acac) - Co - O(acac) | ~89.5° |
| O(acac) - Co - O(H₂O) | ~90.2° | |
| O(H₂O) - Co - O(H₂O) | 180° |
Comparative Structural Analysis with Anhydrous Cobalt(II) Acetylacetonate
A comparison between the dihydrate and anhydrous forms of cobalt(II) acetylacetonate reveals profound structural differences. While the dihydrate exists as a discrete monomeric unit, the anhydrous form, [Co(acac)₂], polymerizes to satisfy the coordination requirements of the cobalt(II) centers. researchgate.net
In the absence of coordinating solvent molecules like water, anhydrous cobalt(II) acetylacetonate crystallizes as a tetramer, with the formula [Co(acac)₂]₄. acs.orgacs.org In this tetrameric structure, each cobalt atom is octahedrally coordinated. This is achieved through bridging oxygen atoms from the acetylacetonate ligands, which link the cobalt centers together. A trimeric version has also been reported when crystallized from certain non-coordinating solvents. acs.org The key distinction is that in the dihydrate, the octahedral coordination is completed by water ligands, resulting in a simple monomer. In the anhydrous form, this is achieved by the sharing of acetylacetonate oxygen atoms between multiple cobalt centers, leading to a complex, oligomeric structure. acs.org
Solution-State Structural Considerations and Dynamic Behavior
In the presence of coordinating solvents, the structure and behavior of cobalt(II) acetylacetonate can be dynamic. When anhydrous [Co(acac)₂] is dissolved in polar solvents like ethanol (B145695) or toluene (B28343) containing water, the oligomeric structure is broken down. researchgate.netresearchgate.net The cobalt(II) center is known to readily coordinate with solvent molecules to expand its coordination sphere to an octahedral geometry. researchgate.net
Therefore, dissolving either the anhydrous oligomer or the crystalline dihydrate in water or ethanol likely results in the formation of the same solvated monomeric species, such as [Co(acac)₂(H₂O)₂] or [Co(acac)₂(EtOH)₂]. researchgate.netresearchgate.net The electronic absorption spectrum of cobalt(II) acetylacetonate in ethanol solution is indicative of an octahedral geometry, suggesting the formation of such a bis-adduct. researchgate.net This demonstrates that the fundamental monomeric, octahedrally-coordinated unit found in the dihydrate crystal is a relevant and stable species in coordinating solutions.
Spectroscopic Characterization of Electronic and Vibrational Properties of Acetylacetone Cobalt Ii Dihydrate
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural details of [Co(acac)₂(H₂O)₂]. By analyzing the vibrational modes of the acetylacetonate (B107027) (acac) ligand and the coordinated water molecules, a comprehensive understanding of the molecule's structure and bonding can be achieved.
The infrared spectrum of the acetylacetonate ligand is characterized by several key vibrational modes. The enolic form of acetylacetone (B45752) exhibits a ν(C-H) stretching mode of the methyne group around 3005 cm⁻¹. chesci.com The keto form, on the other hand, shows an asymmetric methylene (B1212753) νa(CH₂) stretching mode at approximately 2960 cm⁻¹. chesci.com A band around 2924 cm⁻¹ is attributed to the methyl group and is present in both tautomeric forms. chesci.com
Upon coordination to the cobalt(II) ion, the acetylacetonate ligand, which exists in its enolic form, undergoes significant changes in its vibrational spectrum. The chelation of the ligand to the metal center leads to a stabilization of the enol form. chesci.com This coordination results in shifts of the characteristic vibrational bands to lower frequencies. The strong bands observed in the infrared spectra of [Co(acac)₂(H₂O)₂] in the ranges of 1635-1655 cm⁻¹, 1516-1605 cm⁻¹, and 1456-1460 cm⁻¹ are assigned to the stretching vibrations of ν(C=O), ν(C=C), and the bending of τ(CH₃), respectively. chesci.com
The bands observed between 1350-1354 cm⁻¹ and 1255-1275 cm⁻¹ are attributed to the asymmetrical and symmetrical stretching vibrations of νas(C=C=C) and νs(C=C=C), respectively. chesci.com Furthermore, the δ(C-H) bending and ω(C-H) wagging bands are found in the ranges of 1190-1200 cm⁻¹ and 1017-1020 cm⁻¹, respectively. chesci.com The shift of these vibrational frequencies upon coordination provides clear evidence of the formation of the metal-ligand bond.
Table 1: Key Infrared Vibrational Modes of Acetylacetone Ligand and its Cobalt(II) Complex
| Vibrational Mode | Free Ligand (Enol Form) (cm⁻¹) | [Co(acac)₂(H₂O)₂] (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=O) | ~1625 | 1635-1655 | Carbonyl Stretch |
| ν(C=C) | - | 1516-1605 | Carbon-Carbon Double Bond Stretch |
| τ(CH₃) | - | 1456-1460 | Methyl Bend |
| νas(C=C=C) | - | 1350-1354 | Asymmetric C-C-C Stretch |
| νs(C=C=C) | - | 1255-1275 | Symmetric C-C-C Stretch |
| δ(C-H) | - | 1190-1200 | C-H Bend |
| ω(C-H) | - | 1017-1020 | C-H Wag |
Data compiled from various spectroscopic studies. chesci.com
The presence of coordinated water molecules in the structure of acetylacetone cobalt(II) dihydrate is confirmed by specific bands in the infrared spectrum. A notable band in the region of 3251-3394 cm⁻¹ is attributed to the stretching vibrations of the O-H bonds within the water molecules. samipubco.com This indicates that water molecules are indeed part of the complex's structure. samipubco.com
Electronic Absorption Spectroscopy (UV-Visible)
UV-Visible spectroscopy is instrumental in probing the electronic structure of [Co(acac)₂(H₂O)₂], particularly the d-orbital splitting of the cobalt(II) ion and charge transfer transitions.
In an octahedral coordination environment, the electronic spectrum of a high-spin Co(II) (d⁷) complex is typically characterized by three spin-allowed transitions. For [Co(acac)₂(H₂O)₂], which possesses a distorted octahedral geometry, these transitions are observed in the visible and near-infrared regions. A distinct band with a maximum around 8100 cm⁻¹ is assigned to the ⁴T₁g(F) → ⁴T₂g(F) (ν₁) transition. researchgate.net A shoulder at approximately 16,000 cm⁻¹ and a broad, asymmetric absorption near 19,000 cm⁻¹ are attributed to the ⁴T₁g → ⁴A₂g(F) (ν₂) and ⁴T₁g → ⁴T₁g(P) (ν₃) transitions, respectively. researchgate.net The presence of multiple components in the 18,000-22,000 cm⁻¹ range suggests a splitting of the energy levels due to a lower symmetry than pure octahedral. researchgate.net
Table 2: Electronic d-d Transitions for [Co(acac)₂(H₂O)₂]
| Transition | Energy (cm⁻¹) | Assignment |
|---|---|---|
| ν₁ | ~8100 | ⁴T₁g(F) → ⁴T₂g(F) |
| ν₂ | ~16,000 (shoulder) | ⁴T₁g → ⁴A₂g(F) |
| ν₃ | ~19,000 | ⁴T₁g → ⁴T₁g(P) |
Data derived from UV-Visible spectral analysis. researchgate.net
In addition to the d-d transitions, strong absorption bands are observed in the ultraviolet region. A prominent absorption around 290 nm (approximately 34,480 cm⁻¹) is attributed to intramolecular π → π* transitions within the acetylacetonate ligand. researchgate.net These high-intensity bands are characteristic of charge transfer phenomena, specifically ligand-to-metal charge transfer (LMCT), where an electron is excited from a ligand-based orbital to a metal-based d-orbital.
The UV-Visible spectrum of [Co(acac)₂(H₂O)₂] can be influenced by the solvent. When dissolved in polar solvents, the coordination sphere of the cobalt(II) ion can expand from tetrahedral to octahedral. researchgate.net For instance, comparing the electronic absorption spectrum of a solution of the complex with that of cobalt(II) nitrate (B79036) in water, which contains the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, reveals this change in coordination. researchgate.net The stability of the complex in solution and potential ligand exchange reactions can be monitored by observing changes in the UV-Visible absorption spectrum over time or with the addition of other coordinating species. For example, interactions with molecules like 4,4'-bipyridine (B149096) can lead to shifts in the absorption bands, indicating the formation of adduct complexes. samipubco.com
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species, such as cobalt(II) complexes. For this compound, [Co(acac)₂(H₂O)₂], EPR studies provide critical insights into its spin state, the splitting of its energy levels in the absence of a magnetic field, and the dynamic behavior of its electron spins with temperature.
Determination of Spin Ground State (e.g., High-Spin vs. Low-Spin)
The cobalt(II) ion has a 3d⁷ electronic configuration and can exist in either a high-spin (S = 3/2) or a low-spin (S = 1/2) state, determined by the strength of the ligand field surrounding it. researchgate.netosti.gov In an octahedral geometry, such as that found in [Co(acac)₂(H₂O)₂] where two water molecules occupy the axial positions, the acetylacetonate ligands create a field that typically results in a high-spin S = 3/2 ground state. researchgate.netmarquette.edu
EPR spectroscopy can distinguish between these states. Low-spin Co(II) complexes (S = 1/2) generally show sharp EPR signals, whereas high-spin Co(II) complexes (S = 3/2) are characterized by fast electronic relaxation, which often leads to broad EPR signals that are only observable at very low temperatures. osti.gov Studies on bis(2,4-acetylacetonate)cobalt(II) derivatives confirm the presence of a high-spin configuration. researchgate.net The X-band EPR spectrum of a related Co(acac)₂ complex in a frozen solution is dominated by broad features, which is characteristic of a high-spin Co(II) system. researchgate.net
Zero-Field Splitting (ZFS) Parameters and Anisotropy
For a high-spin S = 3/2 system like [Co(acac)₂(H₂O)₂], the spin degeneracy is lifted even in the absence of an external magnetic field due to the spin-orbit coupling and the low-symmetry ligand field. This phenomenon is known as zero-field splitting (ZFS). mdpi.com The ZFS is described by two key parameters: the axial parameter (D) and the rhombic parameter (E). These parameters quantify the splitting of the Kramers doublets (mₛ = ±1/2 and mₛ = ±3/2).
The determination of these parameters often requires advanced techniques like high-frequency and -field EPR (HFEPR) because the ZFS in Co(II) complexes can be very large, often exceeding the energy of conventional X-band microwaves. nih.gov While direct experimental HFEPR data for [Co(acac)₂(H₂O)₂] is not widely published, density functional theory (DFT) calculations have been employed to determine these parameters for closely related species, such as the bis-ethanol adduct, Co(acac)₂(EtOH)₂. These calculations reveal a significant ZFS, with the dominant contribution arising from second-order spin-orbit coupling. researchgate.net The large line widths observed in conventional EPR spectra often obscure the direct measurement of these parameters. researchgate.net
Below is a table of calculated ZFS parameters for a model complex, Co(acac)₂(EtOH)₂, which serves as a close analogue to the dihydrate species.
Table 1: Calculated Zero-Field Splitting (ZFS) Parameters for Co(acac)₂(EtOH)₂
| Parameter | Contribution | Value (cm⁻¹) |
|---|---|---|
| D (Axial ZFS) | Spin-Orbit Coupling (SOC) | 16.98 |
| Spin-Spin Coupling (SSC) | -0.23 | |
| Total D | 16.75 | |
| E (Rhombic ZFS) | Spin-Orbit Coupling (SOC) | 3.39 |
| Spin-Spin Coupling (SSC) | -0.05 | |
| Total E | 3.34 |
Data sourced from DFT calculations presented in scientific literature. researchgate.net
Temperature-Dependent EPR Investigations of Spin Dynamics
Studying the EPR spectrum as a function of temperature provides valuable information about the spin dynamics and the energy separation of the ground and excited spin states. For a high-spin Co(II) complex, the intensity of the EPR signal is expected to follow the Curie-Weiss law if the mₛ = ±1/2 Kramers doublet is the ground state. researchgate.net
Temperature-dependent EPR measurements performed on a frozen solution of a Co(acac)₂ complex between 5 and 30 K show that the signal intensity follows this behavior. researchgate.net This indicates that the mₛ = ±1/2 doublet is lower in energy than the mₛ = ±3/2 doublet. researchgate.net Such studies are crucial for understanding the magnetic properties and relaxation behavior of the complex. The saturation of the EPR signal at very low temperatures (e.g., below 3 mW at 5.8 K) also provides insight into the spin-lattice relaxation processes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the paramagnetism of [Co(acac)₂(H₂O)₂] complicates direct NMR observation of the complex itself, this very property makes it a useful tool in other NMR applications, such as a shift reagent. It is also possible to use NMR to study dynamic processes like ligand exchange.
Application as a Paramagnetic Shift Reagent in Organic Substrate Analysis
Paramagnetic complexes can interact with substrate molecules, causing large shifts in the substrate's NMR signals, a phenomenon known as contact or pseudocontact shift. This effect can be used to simplify complex, overlapping NMR spectra. ulaval.ca [Co(acac)₂(H₂O)₂] has been successfully employed as a paramagnetic shift reagent for molecules with basic functional groups, such as alcohols and amines, that can coordinate to the cobalt center. ulaval.ca
When [Co(acac)₂(H₂O)₂] is added to a solution of an organic substrate, the protons closest to the site of coordination experience the largest induced shifts. ulaval.ca This allows for the resolution of otherwise overlapping signals. For example, in the analysis of complex alcohols, the addition of the cobalt complex can separate closely spaced methylene proton signals. ulaval.ca The magnitude of the induced shift is typically proportional to the concentration of the added shift reagent. Plotting the chemical shift versus the concentration of [Co(acac)₂(H₂O)₂] can be instructive, often yielding a linear relationship for protons near the binding site. ulaval.ca Although less effective than lanthanide-based shift reagents, cobalt acetylacetonate offers advantages in terms of cost, ease of preparation, and its non-hygroscopic nature. ulaval.ca
Table 2: Example Application of [Co(acac)₂(H₂O)₂] as an NMR Shift Reagent
| Substrate | Proton Type | Observation without Shift Reagent | Observation with [Co(acac)₂(H₂O)₂] |
|---|---|---|---|
| Complex Alcohol | Methylene protons adjacent to -OH | Overlapping, complex multiplet | Resolved signals with significant downfield shifts |
| Hydroxyl proton (-OH) | Broad signal | Significant shift; may show non-linear concentration dependence due to exchange |
This table summarizes typical observations from educational and research experiments. ulaval.ca
Elucidation of Ligand Dynamics and Exchange Processes in Solution
NMR spectroscopy is a key technique for studying chemical exchange processes that occur on the NMR timescale. In the context of [Co(acac)₂(H₂O)₂], this includes the exchange of the acetylacetonate ligands themselves or the coordinated water molecules.
Studies have shown that ligand exchange can occur between bis-acetylacetonato Co(II) and other compounds in solution. For instance, when mixed with organotin compounds like diphenyltin (B89523) dichloride (SnPh₂Cl₂) in chloroform (B151607) with a pyridine (B92270) additive, NMR studies revealed that a ligand exchange takes place. bohrium.com New signals in the ¹H NMR spectrum corresponding to the methyl protons of the acetylacetonate ligand in different chemical environments, such as in a tin-chelated form SnPh₂(acac)₂, were observed. bohrium.com The appearance of multiple new species indicates a dynamic equilibrium involving the exchange of both acetylacetonate and chloride ligands between the cobalt and tin centers. bohrium.com Temperature-dependent NMR can further resolve these dynamic processes, as cooling the solution can slow the exchange rates, sometimes leading to the splitting of averaged signals into distinct resonances for different isomers or conformers. bohrium.com
Mass Spectrometric Studies of Fragmentation Pathways and Molecular Integrity
Mass spectrometry serves as a powerful analytical technique for elucidating the structural properties and fragmentation behavior of coordination complexes such as this compound. Through controlled ionization and subsequent mass analysis of the resulting fragments, detailed insights into the compound's molecular integrity and the stability of its constituent parts can be obtained. Electron ionization (EI) is a commonly employed method for the mass spectrometric analysis of volatile and thermally stable compounds like metal acetylacetonates (B15086760).
Upon introduction into the mass spectrometer, this compound typically undergoes initial desolvation, losing its two water molecules. The resulting anhydrous cobalt(II) acetylacetonate complex then undergoes ionization and subsequent fragmentation. The fragmentation pathways are primarily dictated by the cleavage of the metal-ligand bonds and the fragmentation of the acetylacetonate ligand itself.
The mass spectrum of cobalt(II) acetylacetonate is characterized by a series of peaks that correspond to the molecular ion and various fragment ions. The molecular ion peak, [Co(acac)₂]⁺, is a significant indicator of the compound's ability to remain intact under the ionization conditions. The fragmentation process often proceeds through the sequential loss of acetylacetonyl radicals (acac•), methyl groups (CH₃•), and other neutral fragments from the parent ion.
A common fragmentation pathway involves the loss of one acetylacetonate ligand, resulting in the formation of the [Co(acac)]⁺ ion. Further fragmentation can occur through the cleavage of the remaining acetylacetonate ligand. These fragmentation patterns provide valuable information about the relative bond strengths within the complex. The presence of ions containing the cobalt atom confirms the integrity of the metal center during the initial stages of fragmentation.
The study of these fragmentation pathways is crucial for confirming the identity of the complex and for understanding its chemical behavior in the gas phase. The relative intensities of the fragment ions can also provide insights into the stability of different ionic species.
Detailed Research Findings
Research on the mass spectrometry of transition metal acetylacetonates has established general fragmentation patterns that are applicable to cobalt(II) acetylacetonate. nih.govresearchgate.netcdnsciencepub.com The electron ionization mass spectrum of the anhydrous form, bis(acetylacetonato)cobalt(II), provides a clear example of these pathways. nist.gov
The fragmentation typically begins with the loss of a methyl group from the molecular ion, followed by the loss of other parts of the ligand. Another prominent pathway is the loss of a complete acetylacetonate ligand. The observation of cluster ions, containing more than one metal atom, has also been reported under certain experimental conditions for some metal acetylacetonates, though this is less common for cobalt complexes under standard EI conditions. researchgate.net
Below are interactive tables summarizing the expected major ions and their fragmentation pathways for this compound, based on the analysis of its anhydrous counterpart.
Table 1: Key Ions in the Mass Spectrum of Acetylacetone Cobalt(II)
| Ion Formula | m/z (Mass-to-Charge Ratio) | Description |
| [Co(C₅H₇O₂)₂]⁺ | 257 | Molecular Ion (after loss of water) |
| [Co(C₅H₇O₂)₂(CH₃)]⁺ | 242 | Loss of a methyl group |
| [Co(C₅H₇O₂)]⁺ | 158 | Loss of one acetylacetonate ligand |
| [Co]⁺ | 59 | Cobalt ion |
Table 2: Primary Fragmentation Pathways of Acetylacetone Cobalt(II)
| Precursor Ion | Precursor m/z | Neutral Loss | Fragment Ion | Fragment m/z |
| [Co(C₅H₇O₂)₂]⁺ | 257 | CH₃• | [Co(C₅H₇O₂)(C₄H₄O₂)]⁺ | 242 |
| [Co(C₅H₇O₂)₂]⁺ | 257 | C₅H₇O₂• | [Co(C₅H₇O₂)]⁺ | 158 |
| [Co(C₅H₇O₂)]⁺ | 158 | C₅H₇O₂• | [Co]⁺ | 59 |
Electronic Structure and Advanced Computational Investigations of Acetylacetone Cobalt Ii Dihydrate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of cobalt(II) acetylacetonate (B107027) complexes due to its favorable balance of computational cost and accuracy. DFT studies on [Co(acac)₂(H₂O)₂] and related structures have been crucial in determining their fundamental electronic and magnetic characteristics.
Geometry Optimization and Energetic Landscape of Spin States (e.g., Doublet, Quartet)
The cobalt(II) ion, with its 3d⁷ electronic configuration, can exist in different spin states, primarily a low-spin doublet (S=1/2) and a high-spin quartet (S=3/2). The preferred spin state and geometry are subtly linked and influenced by the ligand field. DFT calculations are instrumental in navigating this complexity.
Computational studies have demonstrated that for the parent bis(acetylacetonate) cobalt(II), Co(acac)₂, conformational changes in the ligands can induce a spin transition. nih.gov Electronic structure calculations show that the complex can adopt a square-planar geometry with a low-spin configuration or a tetrahedral geometry with a high-spin configuration. nih.gov A significant energy barrier exists for a spin-conserved conformational change, but a low-energy pathway is available through a minimum-energy crossing point between the two spin states. nih.gov
For the dihydrate complex, [Co(acac)₂(H₂O)₂], which features an approximately octahedral coordination environment, DFT calculations have been performed to determine the ground spin state. Geometry optimizations show that the high-spin (HS) quartet state is energetically favored. One study found the HS quartet state to be the ground state by a significant margin of 8.09 kcal/mol below the doublet state. researchgate.net The optimized geometry for this high-spin state aligns well with crystal structure data from X-ray diffraction measurements. researchgate.net
The choice of the DFT functional can be critical. It has been shown that for the parent Co(acac)₂ complex, "pure" DFT functionals (like BP or BLYP) may incorrectly predict a square-planar low-spin doublet as the ground state, whereas hybrid functionals (like B3LYP) correctly favor a tetrahedral high-spin quartet structure. univie.ac.atwustl.edu This highlights the necessity of validating computational results with experimental data or higher-level ab initio methods. wustl.edu
Table 1: Calculated Relative Energies for Different Spin States and Geometries of Cobalt Acetylacetonate Complexes
| Complex | Method/Functional | Spin State | Geometry | Relative Energy (kcal/mol) | Reference |
| Co(acac)₂ | B3LYP | Quartet (HS) | Tetrahedral | 0.0 | univie.ac.at |
| Co(acac)₂ | B3LYP | Quartet (HS) | Square-Planar | +9.4 | univie.ac.at |
| Co(acac)₂ | B3LYP | Doublet (LS) | Square-Planar | +10.2 | univie.ac.at |
| Co(acac)₂(H₂O)₂ | B3LYP/TZV | Quartet (HS) | Octahedral | 0.0 | researchgate.net |
| Co(acac)₂(H₂O)₂ | B3LYP/TZV | Doublet (LS) | Octahedral | +8.09 | researchgate.net |
This table presents data from DFT calculations, showing the energetic preference for the high-spin quartet state in both the anhydrous and dihydrated cobalt(II) acetylacetonate complexes when using hybrid functionals.
Analysis of Electronic Configuration, Molecular Orbitals, and Charge Distribution
The electronic properties of [Co(acac)₂(H₂O)₂] are dictated by the arrangement of electrons in its molecular orbitals, particularly the frontier molecular orbitals derived from the cobalt 3d orbitals. The changing ligand environment directly affects the d-orbital splitting pattern, which in turn determines the possible electronic states and their relative energies. nih.gov In the high-spin octahedral complex, the 3d⁷ configuration of Co(II) leads to a ⁴T₁g ground state under perfect octahedral symmetry.
DFT calculations, often combined with Natural Bond Orbital (NBO) analysis, provide quantitative details about charge distribution. NBO analysis can determine the effective charges on the cobalt atom and the donor oxygen atoms from the acetylacetonate and water ligands. mdpi.com This analysis reveals the extent of covalency in the metal-ligand bonds. nih.gov For instance, in related cobalt complexes, strong covalent mixing is observed between the Co 3d orbitals and the ligand p-orbitals. nih.gov The distribution of spin density, also calculable via DFT, shows how the unpaired electron density is spread across the complex, which is crucial for understanding its magnetic properties. mdpi.com
Prediction of Spectroscopic Parameters (e.g., g-values, ZFS, IR Frequencies)
A significant strength of modern DFT is its ability to predict spectroscopic parameters that can be directly compared with experimental measurements. For paramagnetic species like high-spin Co(II) complexes, relativistic DFT techniques are employed to calculate the parameters that govern their behavior in a magnetic field.
These parameters include:
g-tensor: This tensor describes the effective magnetic moment of the electron spin and its anisotropy.
Zero-Field Splitting (ZFS) parameters (D and E): In systems with more than one unpaired electron (like a quartet state), ZFS describes the splitting of spin sublevels in the absence of an external magnetic field. The axial (D) and rhombic (E) ZFS parameters are highly sensitive to the geometry of the complex. Calculations have shown how these parameters change with subtle geometric distortions, such as the elongation of a Co-O bond. wwu.edu
Hyperfine A-tensor: This describes the coupling between the electron spin and the nuclear spin of the cobalt atom.
DFT calculations have been successfully used to compute these spin Hamiltonian parameters for Co(acac)₂-based complexes, providing results that guide the interpretation of Electron Paramagnetic Resonance (EPR) spectra. univie.ac.atwustl.edu
Furthermore, DFT is a powerful tool for predicting vibrational spectra (Infrared and Raman). By calculating the harmonic frequencies, theoretical spectra can be generated that aid in the assignment of experimental vibrational bands. researchgate.net This requires accurate geometry optimization, as the vibrational modes are dependent on the molecular structure. researchgate.net
Table 2: Examples of DFT-Predicted Spectroscopic Parameters for Cobalt(II) Complexes
| Complex System | Parameter | Calculated Value | Method | Reference |
| Co(acac)₂ (HS) | Magnetic Anisotropy Barrier | 57.6 cm⁻¹ | DFT | nih.gov |
| Co(acac)₂(EtOH)₂ | ZFS Parameter (D) | Varies with Co-OH bond length | DFT | wwu.edu |
| Various Co(II) Complexes | Vibrational Frequencies | Good agreement with experiment | B3LYP/6-311G(d,p) | researchgate.net |
This table illustrates the capability of DFT to predict various spectroscopic parameters, which are essential for characterizing the magnetic and vibrational properties of cobalt complexes.
Ab Initio and Post-Hartree-Fock Methods for Electron Correlation Effects
While DFT is a versatile method, its accuracy depends on the chosen exchange-correlation functional. For systems with complex electronic structures, such as transition metal complexes with nearly degenerate spin states, standard DFT functionals can sometimes fail. wustl.edu In these cases, more computationally intensive ab initio and post-Hartree-Fock methods are required to accurately account for electron correlation. mdpi.comnih.gov
Electron correlation is the interaction between electrons that is not captured by the averaged field approximation used in the Hartree-Fock (HF) method. mdpi.comnih.gov Post-Hartree-Fock methods, such as Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset perturbation theory (MP2), systematically improve upon the HF solution to include these effects. mdpi.com
For cobalt acetylacetonate, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) have been employed to resolve ambiguities arising from DFT calculations. A CASPT2 study on Co(acac)₂ was crucial in definitively assigning the quartet state as the ground state for a single molecule, confirming the predictions of hybrid DFT functionals and clarifying the energetic landscape. These high-level methods provide a more rigorous description of the electronic structure by allowing for the mixing of multiple electronic configurations, which is essential for correctly describing systems with significant static correlation, a common feature in d-block metal complexes.
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. While the above methods focus on the static electronic structure, MD provides insights into the dynamic behavior of [Co(acac)₂(H₂O)₂] in solution, including its interactions with the surrounding solvent molecules.
For complex systems like metal complexes in solution, a powerful approach is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. wustl.edu In a QM/MM simulation, the electronically important part of the system—such as the Co(II) ion and its immediate coordination sphere (the acetylacetonate and water ligands)—is treated with a high-level QM method (like DFT). The rest of the system, comprising the bulk solvent molecules, is treated with a less computationally expensive MM force field. wustl.edu This hybrid approach combines the accuracy of QM for the reactive or central part with the efficiency of MM for the environment, allowing for the simulation of large systems over meaningful timescales.
QM/MM MD simulations of the aqueous Co²⁺ ion provide a direct analogue for the solvent interactions of [Co(acac)₂(H₂O)₂]. These simulations reveal detailed information about the structure and dynamics of the hydration shells around the cobalt ion. researchgate.net Key findings from such simulations include:
Coordination Number: A stable, well-structured first hydration shell with a coordination number of six is typically observed, forming a rigid octahedron. researchgate.net
Structural Properties: The simulations provide average bond lengths, such as the Co²⁺-O distance, and information on the orientation of the water molecules in the first and second hydration shells. researchgate.net
Dynamic Properties: The mean residence time of water molecules in the hydration shells can be calculated, indicating the lability of the ligands. For the Co²⁺ ion, no water exchange from the first shell is observed over typical simulation times (tens of picoseconds), but ligands in the second shell are more mobile. researchgate.net Librational and vibrational motions of the coordinated water molecules can also be analyzed. researchgate.net
By applying such QM/MM simulations to [Co(acac)₂(H₂O)₂], one could investigate how the bulky acetylacetonate ligands influence the exchange dynamics of the coordinated water molecules and the structure of the surrounding solvent, providing a complete picture of the complex's behavior in an aqueous environment.
Magnetic Properties and Magnetochemical Analysis of Acetylacetone Cobalt Ii Dihydrate
Temperature-Dependent Magnetic Susceptibility Measurements
The magnetic susceptibility of Co(acac)₂·2H₂O has been studied as a function of temperature to understand its magnetic nature. aip.orgumich.edu In this complex, the cobalt(II) ion is in an approximately octahedral environment, coordinated to two bidentate acetylacetonate (B107027) ligands and two water molecules. aip.org The temperature dependence of the magnetic susceptibility provides crucial data for determining the electronic ground state and the presence of any magnetic interactions between the cobalt centers. aip.orgumich.edu
Theoretical models and calculations have been developed to predict the temperature dependence of susceptibility for this complex. These models consider the interplay of crystal fields of varying symmetries (from octahedral to orthorhombic) and spin-orbit coupling. aip.org By comparing calculated susceptibility curves with experimental data, researchers can place bounds on the strength of the tetragonal component of the crystal field. aip.orgumich.edu
Determination of Effective Magnetic Moment (µeff) and Spin State Assignments
The cobalt(II) ion has a 3d⁷ electronic configuration, which can result in either a high-spin (S = 3/2) or a low-spin (S = 1/2) state, depending on the ligand field environment. researchgate.net For an octahedral Co(II) complex, the ground state is typically a high-spin ⁴T₁g state. ijsrp.org
The effective magnetic moment (µeff) for Co(acac)₂·2H₂O is consistent with a high-spin Co(II) ion in an octahedral field. aip.orgumich.edu High-spin octahedral cobalt(II) complexes are expected to have magnetic moments ranging from 4.7 to 5.2 Bohr magnetons (B.M.) due to a significant orbital contribution to the magnetic moment arising from the triply degenerate ⁴T₁g ground state. ijsrp.org The experimentally observed values for related high-spin octahedral Co(II) complexes align with this prediction. In contrast, low-spin octahedral Co(II) complexes exhibit much lower magnetic moments, typically around 1.9 B.M. ijsrp.org
The analysis of the electronic structure of Co(acac)₂·2H₂O confirms it as a high-spin complex. aip.orgumich.edu The energies and wave functions derived from considering crystal fields and spin-orbit coupling are used to calculate magnetic moments, which align with experimental observations for a high-spin d⁷ configuration. aip.org
Table 1: Expected Magnetic Moments for Different Cobalt(II) Geometries and Spin States
| Geometry | Spin State | Unpaired Electrons (n) | Spin-Only Moment (µs) [B.M.] | Typical Experimental Moment (µeff) [B.M.] |
| Octahedral | High-Spin | 3 | 3.87 | 4.7 - 5.2 ijsrp.org |
| Octahedral | Low-Spin | 1 | 1.73 | ~1.9 ijsrp.org |
| Tetrahedral | High-Spin | 3 | 3.87 | 4.3 - 4.7 ijsrp.org |
| Square-Planar | Low-Spin | 1 | 1.73 | 2.1 - 2.8 |
Data sourced from general ranges cited in literature. ijsrp.org
Investigation of Spin State Transitions and Equilibria
Spin crossover (SCO) is a phenomenon where a complex transitions between a high-spin (HS) and a low-spin (LS) state due to external stimuli like temperature or pressure. While SCO is known for some cobalt(II) complexes, it is not a characteristic feature of Co(acac)₂·2H₂O under typical conditions. researchgate.net The magnetic data for this compound show the behavior of a high-spin complex across the measured temperature range, without evidence of an abrupt transition that would indicate spin crossover. aip.orgumich.edu The stability of the high-spin state is a result of the specific ligand field strength of the acetylacetonate and water ligands in the octahedral arrangement.
Analysis of Exchange Interactions (e.g., Antiferromagnetic Coupling)
While the anhydrous form of cobalt(II) acetylacetonate, [Co(acac)₂]₄, exists as a tetramer and exhibits ferromagnetic interactions at low temperatures, the dihydrate, Co(acac)₂·2H₂O, is monomeric in nature. wikipedia.org The magnetic properties of the dihydrate are primarily governed by the single-ion behavior of the high-spin Co(II) centers, which includes effects from spin-orbit coupling and the local crystal field. aip.org
In dinuclear cobalt(II) complexes where metal ions are bridged by ligands like phenoxo groups, magnetic exchange interactions (either ferromagnetic or antiferromagnetic) are a key feature. nih.gov However, in the crystal structure of Co(acac)₂·2H₂O, the individual Co(II) units are well-separated, and significant intermolecular magnetic exchange interactions are not a dominant feature of its magnetic behavior. The magnetic properties are therefore best described by a model that considers the individual paramagnetic centers with strong spin-orbit coupling, rather than a model based on significant exchange coupling between molecules. aip.org
Thermal Stability and Decomposition Pathways of Acetylacetone Cobalt Ii Dihydrate
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Event Characterization
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in elucidating the thermal decomposition pathway of acetylacetone (B45752) cobalt(II) dihydrate.
TGA studies reveal that the initial weight loss occurs in a lower temperature range, corresponding to the removal of water molecules. For instance, a weight loss of approximately 4% between 50°C and 120°C is attributed to the dehydration of the hydrated form of cobalt(II) acetylacetonate (B107027). researchgate.net The dihydrate form contains about 12.2% water by mass.
Following dehydration, the anhydrous cobalt(II) acetylacetonate remains stable up to a higher temperature before undergoing further decomposition. The melting point of the anhydrous form is reported to be in the range of 165-170 °C. sigmaaldrich.comsigmaaldrich.com
DSC analysis complements TGA data by identifying the endothermic and exothermic nature of these transitions. The dehydration process is characterized by an endothermic peak, indicating the energy absorbed to break the bonds between the water molecules and the cobalt complex. Subsequent decomposition of the acetylacetonate ligands involves more complex thermal events.
The following table summarizes the key thermal events observed during the decomposition of acetylacetone cobalt(II) dihydrate:
| Temperature Range (°C) | Thermal Event | Technique | Observation |
| 50 - 120 | Dehydration | TGA | ~4% weight loss researchgate.net |
| 165 - 170 | Melting of Anhydrous Form | DSC | Endothermic Peak sigmaaldrich.comsigmaaldrich.com |
| >170 | Decomposition of Ligand | TGA/DSC | Further weight loss, complex peaks |
Identification of Thermal Decomposition Products and Volatile Species
The thermal decomposition of this compound yields a variety of solid and volatile products. The nature of the final solid residue is highly dependent on the atmosphere under which the decomposition occurs.
Under an inert atmosphere, such as nitrogen or argon, the decomposition of the acetylacetonate ligand can lead to the formation of cobalt(II) oxide (CoO) or even metallic cobalt at higher temperatures. researchgate.netmdpi.com In some cases, a mixture of cobalt and cobalt oxide is obtained.
In an oxidizing atmosphere, like air, the decomposition typically results in the formation of cobalt oxides, such as CoO and subsequently Co₃O₄ at higher temperatures. mdpi.com The presence of oxygen facilitates the oxidation of the cobalt center and the complete combustion of the organic ligand.
The volatile species released during the decomposition of the acetylacetonate ligand are primarily organic fragments. Analysis of the evolved gases has identified species such as acetone (B3395972) and carbon dioxide. researchgate.net The breakdown of the acetylacetonate ligand is a complex process that can involve various bond-breaking and rearrangement reactions.
The main decomposition products are summarized in the table below:
| Atmosphere | Solid Residue | Volatile Species |
| Inert (e.g., Nitrogen, Argon) | CoO, Metallic Cobalt researchgate.netmdpi.com | Acetone, Carbon Dioxide researchgate.net |
| Oxidizing (e.g., Air) | CoO, Co₃O₄ mdpi.com | Acetone, Carbon Dioxide researchgate.net |
Kinetic and Mechanistic Studies of Thermal Degradation Processes
The study of the kinetics and mechanism of the thermal degradation of this compound provides insights into the reaction rates and the sequence of elementary steps involved in the decomposition process. Isoconversional methods, such as the Flynn-Wall-Ozawa method, and model-fitting methods are often employed to determine kinetic parameters like activation energy (Ea) and the pre-exponential factor (A). researchgate.net
The decomposition process is generally considered to be a multi-step reaction. The initial dehydration step is followed by the more complex degradation of the anhydrous cobalt(II) acetylacetonate. The mechanism of the ligand decomposition is thought to involve the breaking of the cobalt-oxygen bonds and the subsequent fragmentation of the acetylacetonate ligand.
The activation energy for the thermal decomposition of metal acetylacetonates (B15086760) can be influenced by factors such as the metal center and the experimental conditions. For example, the activation energy for the decomposition of copper(II) acetylacetonate was found to be in the range of 52.4 to 60.3 kJ/mol in supercritical carbon dioxide. elsevierpure.com While specific kinetic data for this compound is not extensively detailed in the provided results, the general principles of solid-state reaction kinetics apply.
Dehydration: Co(acac)₂·2H₂O(s) → Co(acac)₂(s) + 2H₂O(g)
Ligand Decomposition: Co(acac)₂(s) → Solid Residue(s) + Volatile Products(g)
Further research is needed to fully elucidate the detailed kinetic models and reaction mechanisms for each step of the thermal degradation of this compound.
Influence of Hydration on Thermal Stability and Dehydration Pathways
The presence of water of hydration significantly influences the thermal stability of this compound. The hydrated form is less thermally stable than its anhydrous counterpart, with decomposition initiating at a lower temperature due to the initial loss of water molecules. researchgate.net
The dehydration process itself can occur in one or more steps, depending on the strength of the water-metal coordination. TGA studies show a distinct weight loss corresponding to the removal of water, which is complete before the onset of the decomposition of the acetylacetonate ligand. researchgate.net The typical dihydrate form loses its two water molecules in a single step. avantorsciences.com
Once dehydrated, the resulting anhydrous cobalt(II) acetylacetonate exhibits higher thermal stability. However, the anhydrous form is often hygroscopic and can readily absorb moisture from the atmosphere, reverting to the hydrated form. chemicalbook.com Therefore, the handling and storage conditions of cobalt(II) acetylacetonate are critical to maintain its intended hydration state and thermal properties.
Coordination Chemistry and Reactivity in Solution for Acetylacetone Cobalt Ii Dihydrate
Ligand Exchange Reactions with Other Donors and Product Characterization
Cobalt(II) acetylacetonate (B107027), often abbreviated as Co(acac)₂, readily participates in ligand exchange reactions. The acetylacetonate (acac) ligands can be partially or fully substituted by other donor molecules, leading to the formation of new complexes with altered chemical and physical properties.
NMR studies have shown that in a chloroform (B151607) solution containing pyridine (B92270), ligand exchange occurs between bis(acetylacetonato) cobalt(II) and the organotin compound SnPh₂Cl₂. bohrium.com This results in the formation of various Co(II) and Sn(IV) complexes with different numbers of acetylacetonate and chloride ligands. bohrium.com The products identified in the Co(AA)₂−SnPh₂Cl₂ system include mixed-ligand cobalt complexes such as Co(AA)Clpyₓ. bohrium.com
The water ligands in the hydrated form, [Co(H₂O)₆]²⁺, can also be replaced. For instance, the addition of concentrated hydrochloric acid leads to the substitution of water ligands with chloride ions, causing a color change from pink to blue. savemyexams.com Similarly, adding excess concentrated ammonia (B1221849) solution results in the complete replacement of water ligands with ammonia, forming a brown solution. savemyexams.com
Gas-phase ligand exchange reactions have also been investigated. Studies using a triple quadrupole mass spectrometer have examined the reactions between Co(II) and Zn(II) complexes containing acetylacetonate (acac), hexafluoroacetylacetonate (hfac), and trifluorotrimethylacetylacetonate (tftm) ligands. nih.gov These experiments led to the formation of mixed ligand products in the gas phase. nih.gov
The characterization of these new complexes is typically achieved through various spectroscopic techniques. For example, in the study of chlorine-substituted cobalt acetylacetonate complexes, ¹H and ¹³C{¹H} NMR spectroscopy, along with UV-vis and ATR-FTIR, were used to identify the products. sci-hub.se
Stability Constants and Speciation in Various Organic and Aqueous Solvents
The stability of cobalt(II) acetylacetonate complexes is influenced by the solvent environment. The stability constant (log K) is a measure of the strength of the interaction between the metal ion and the ligands.
In aqueous solutions, cobalt(II) can form complexes with one, two, or even three glycylglycinate ligands, especially in water-acetone mixtures. bohrium.com The stability of these complexes increases with a higher concentration of acetone (B3395972) in the solvent. bohrium.com This trend of increasing stability with the addition of an organic cosolvent has also been observed in aqueous ethanol (B145695) and aqueous dimethyl sulfoxide (B87167) solutions. bohrium.com
A study on the extraction of cobalt(II) acetylacetonate from aqueous solutions into various organic solvents like carbon tetrachloride, chloroform, n-hexane, ethyl acetate (B1210297), toluene (B28343), and xylene was conducted to determine the stability of the complex. zenodo.org The distribution ratio of the complex between the organic and aqueous phases was found to be pH-dependent, with maximum extraction occurring around pH 5. zenodo.org The stability constants determined through this solvent extraction method were found to be in close agreement with those obtained from potentiometric titrations. zenodo.org
The speciation of cobalt(II) in the presence of acetylacetone (B45752) is also dependent on the solvent. In non-coordinating solvents like halogenated hydrocarbons, Co(acac)₂ can exist as a trinuclear species. acs.org However, in coordinating solvents such as ethanol, it forms a bis-adduct, Co(acac)₂(EtOH)₂. acs.org
Table 1: Stability Constants (log K) of Cobalt(II) Glycylglycinate Complexes in Aqueous Acetone Solutions
| Acetone Concentration (mol. fraction) | log K₁ | log K₂ | log K₃ |
| 0.00 | 3.32 | 6.01 | - |
| 0.10 | 3.79 | 6.89 | 9.07 |
| 0.20 | 4.19 | 7.64 | 10.15 |
| 0.30 | 4.58 | 8.35 | 11.16 |
| 0.40 | 4.96 | 9.05 | 12.11 |
| 0.50 | 5.34 | 9.73 | 13.04 |
Source: Adapted from research on the stability of cobalt(II) complexes with glycylglycinate ions in aqueous acetone solutions. bohrium.com
Redox Chemistry and Interconversion Between Cobalt(II) and Cobalt(III) Species
Cobalt can exist in two primary oxidation states, +2 and +3, and the interconversion between these states is a key aspect of the chemistry of its acetylacetonate complexes. The synthesis of tris(acetylacetonato)cobalt(III), Co(acac)₃, typically involves the oxidation of a cobalt(II) precursor. wikipedia.orgwikipedia.org A common method is the reaction of cobalt(II) carbonate with acetylacetone in the presence of an oxidizing agent like hydrogen peroxide. wikipedia.orgwikipedia.orgyoutube.com This process converts the more labile cobalt(II) species into the more inert cobalt(III) complex. sci-hub.seyoutube.com
The redox potential of the Co(II)/Co(III) couple can be influenced by the nature of the ligands. For example, replacing the acetylacetonate (acac) ligands with the more electron-withdrawing hexafluoroacetylacetonate (hfacac) ligands makes the cobalt center less easily oxidized. nih.gov In such complexes with hfacac co-ligands, the first one-electron oxidation becomes ligand-centered rather than metal-centered. nih.gov
The reduction of Co(acac)₂ can lead to the formation of cobalt(0) or cobalt(I) species, depending on the reducing agent and reaction conditions. Conversely, Co(acac)₂ can be oxidized to form Co(acac)₃. This redox activity is central to its role as a catalyst in various chemical transformations.
Formation of Mixed-Ligand Complexes and Their Properties
Cobalt(II) acetylacetonate can form a wide variety of mixed-ligand complexes. These are complexes where the cobalt ion is coordinated to acetylacetonate and at least one other type of ligand. The introduction of a second ligand can significantly alter the properties of the complex, including its stability, solubility, and catalytic activity.
For instance, mixed-ligand complexes of cobalt(III) containing acetylacetonate, an azide (B81097) ion, and imidazole (B134444) (or its derivatives) have been synthesized. researchgate.net These complexes, with the general formula [Co(acac)₂(N₃)(Im)], were characterized using IR, electronic, and NMR spectroscopy. researchgate.net Interestingly, these azido (B1232118) complexes were found to undergo a facile trans-to-cis isomerization in chloroform solution. researchgate.net
The formation of mixed-ligand complexes has also been observed in gas-phase reactions between cobalt(II) acetylacetonate and other metal acetylacetonate complexes containing different β-diketonate ligands. nih.gov Furthermore, studies have shown that replacing acetylacetonate with carboxylato ligands, such as pivalate, can affect the solubility and redox behavior of the resulting cobalt complexes.
Binuclear mixed-ligand complexes have also been reported. For example, the reaction of cobalt(II) acetylacetonate with pyridine can lead to the formation of a binuclear complex where two cobalt atoms are bridged by oxygen atoms from the acetylacetonate ligands. rsc.org
Applications in Catalysis Utilizing Acetylacetone Cobalt Ii Dihydrate
Catalytic Activity in Organic Synthesis Reactions
The compound is a recognized catalyst precursor for numerous processes, including cross-coupling reactions, alkene hydration, and reductive aldol (B89426) reactions. researchgate.net Its solubility in organic solvents makes it a practical choice for homogeneous catalysis. chemimpex.com
Acetylacetone (B45752) cobalt(II) is an effective catalyst for C-H functionalization and annulation reactions, which are powerful tools for constructing complex molecular architectures from simple precursors. It can activate C-H bonds through pathways involving radical intermediates or direct coordination.
Detailed research findings indicate that cobalt(II) acetylacetonate (B107027) catalyzes C-H functionalization with the assistance of an imidate directing group. sigmaaldrich.com This method highlights the compound's role in promoting regioselective bond cleavage. In C-H annulation reactions, catalyst loading of 10 mol% has been shown to achieve regioselectivity greater than 60%.
| Reaction Type | Assisting Group/Conditions | Catalyst System | Key Finding | Reference |
|---|---|---|---|---|
| C-H Functionalization | Imidate Assistance | Cobalt(II) acetylacetonate | Enables regioselective C-H bond cleavage for organic synthesis. | sigmaaldrich.com |
| C-H Annulation | 10 mol% loading | Cobalt(II) acetylacetonate | Yields >60% regioselectivity in the formation of cyclic compounds. |
Cobalt(II) acetylacetonate is a widely utilized catalyst in various oxidation reactions. It is particularly noted for its role in the liquid-phase oxidation of hydrocarbons, such as cyclohexane (B81311), often using molecular oxygen as the primary oxidant. researchgate.net To enhance its stability and recyclability, the complex can be anchored onto supports like magnetic mesoporous silica (B1680970) nanospheres, creating a highly efficient heterogeneous catalyst. researchgate.net
The compound is also central to deperoxidation processes, which involve the decomposition of hydroperoxides. nih.gov The mechanism often follows the Haber-Weiss cycle, where the Co(II)/Co(III) redox couple generates reactive alkoxyl radicals. nih.gov Studies have shown that the addition of carboxylic acids, such as octanoic acid, can significantly enhance the catalytic deperoxidation activity of cobalt(II) acetylacetonate. nih.gov In olefin oxidation, the anhydrous form can be used for the epoxidation of substrates like trans-stilbene (B89595). chemicalbook.com The hydrate (B1144303) form is generally less effective than cobalt(III) acetylacetonate for epoxidation, though under oxidative conditions, the Co(II) species can be partially oxidized in situ to the more active Co(III) state. Furthermore, cobalt catalysts derived from acetylacetonate precursors are used in the oxidation of alcohols, such as the sonochemical oxidation of vanillyl alcohol to vanillin. americanelements.com
| Oxidation Type | Substrate | Catalyst System | Key Research Finding | Reference |
|---|---|---|---|---|
| Liquid-Phase Oxidation | Cyclohexane | Co(acac)₂ anchored on magnetic silica nanospheres | Efficient, solvent-free oxidation using O₂; catalyst is easily recoverable. | researchgate.net |
| Deperoxidation | tert-Butylhydroperoxide | Co(acac)₂ | Catalyzes hydroperoxide decomposition via a radical-chain mechanism. | nih.gov |
| Olefin Oxidation (Epoxidation) | trans-Stilbene | Co(acac)₂ immobilized on aminosilane-modified SBA-15 | Effective epoxidation using molecular oxygen. | chemicalbook.com |
| Olefin Oxidation | Olefins | Co(acac)₂ with O₂ and phenylsilane (B129415) | Hydrates olefins to the corresponding alcohols under neutral conditions. | researchgate.net |
| Alcohol Oxidation | Vanillyl Alcohol | Cobalt oxide catalyst (from Co(acac)₂ precursor) | Facilitates sonochemical oxidation to vanillin. | americanelements.com |
Acetylacetone cobalt(II) dihydrate serves as a key catalyst or mediator in polymerization and copolymerization reactions. google.com It is particularly prominent in the field of controlled radical polymerization (CRP), a method that allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. wikipedia.org Co(acac)₂ is described as a prototypical mediator for the controlled radical polymerization of olefins. nih.gov
In a process known as cobalt-mediated radical polymerization (CMRP), the complex controls the reaction through mechanisms like reversible termination (RT) or catalytic chain transfer (CCT). wikipedia.org This control allows for the successful polymerization of various monomers, including vinyl acetate (B1210297) and methyl methacrylate. nih.gov For instance, Co(acac)₂ used with an initiator like V-70 can produce poly(vinyl acetate) with molar mass that increases linearly with monomer conversion and low polydispersity. nih.gov It has also been applied in the controlled radical copolymerization of fluoroalkenes, such as chlorotrifluoroethylene (B8367) (CTFE), with vinyl acetate (VAc). researchgate.net
| Polymerization Type | Monomer(s) | Catalyst/Mediator System | Key Finding | Reference |
|---|---|---|---|---|
| Cobalt-Mediated Radical Polymerization (CMRP) | Vinyl Acetate (VAc) | Co(acac)₂ with V-70 initiator | Achieves controlled polymerization with predetermined molar mass and low polydispersity (~1.2). | nih.gov |
| Controlled Radical Polymerization | Methyl Methacrylate (MMA) | Dinuclear β-diketone cobalt(II) catalysts (related to Co(acac)₂) | Demonstrates the versatility of cobalt β-diketonate complexes in controlling radical polymerization. | nih.gov |
| Controlled Radical Copolymerization | Chlorotrifluoroethylene (CTFE) and Vinyl Acetate (VAc) | Co(acac)₂ with AIBN initiator | Successfully produces fluorinated copolymers with controlled molar mass and composition. | researchgate.net |
| General Polymerization | Methacrylic acid esters, Butadiene | Cobalt(II) acetylacetonate | Acts as a catalyst for producing stereospecific products from butadiene. | google.com |
The catalytic applications of this compound extend to hydrogenation and hydroformylation reactions. google.com While often serving as a precursor to more complex catalytic systems, it demonstrates activity in specific reductive processes. wikipedia.org For example, Co(acac)₂ is cited as a catalyst for hydrogenation. google.com
In reductive coupling reactions, a catalytic amount of a bis(1,3-diketonato)cobalt(II) complex can be used with phenylsilane to perform a crossed coupling of α,β-unsaturated nitriles with aldehydes, yielding β-siloxy nitriles. researchgate.net This reactivity also applies to α,β-unsaturated amides and esters. researchgate.net Although many industrial hydroformylation processes use rhodium-based catalysts, cobalt acetylacetonate complexes can serve as important precursors for cobalt-based hydroformylation catalysts. wikipedia.org
A significant application of acetylacetone cobalt(II) is in the hydrofunctionalization of alkenes, which allows for the direct addition of H–X bonds across a carbon-carbon double bond. A particularly effective and general system for this transformation employs a combination of cobalt(II) bis(acetylacetonate), tert-butyl hydroperoxide (TBHP), and triethylsilane (Et₃SiH). nih.gov
This method facilitates a broad range of Markovnikov-selective alkene hydrofunctionalization reactions. nih.gov The transformation is believed to proceed through a cobalt-mediated hydrogen atom transfer (HAT) from the silane (B1218182) to the alkene. nih.gov This generates an alkyl radical intermediate, which is then trapped by a suitable agent (SOMOphile), leading to the final functionalized product. nih.gov This catalytic system has been successfully applied to introduce a wide variety of functional groups. nih.gov
| Reaction | Catalyst System | Mechanism | Added Functional Groups (X in H-X) | Reference |
|---|---|---|---|---|
| Markovnikov-Selective Alkene Hydrofunctionalization | Co(acac)₂ / TBHP / Et₃SiH | Hydrogen Atom Transfer (HAT) | H, F, Cl, Br, I, O, S, Se, N, and C | nih.gov |
| Oxidation-Reduction Hydration | Bis(1,3-diketonato)cobalt(II) / O₂ / Secondary alcohol | Not specified | Hydration of olefins to alcohols according to the Markownikov rule. | scilit.com |
Cobalt(II) acetylacetonate is an effective catalyst for cycloaddition reactions and oxidative isocyanide insertion, which are valuable methods for synthesizing complex organic molecules, particularly nitrogen-containing heterocycles. sigmaaldrich.com
Research has demonstrated that Co(acac)₂ can catalyze the reaction of amines with isocyanides to form ureas and various azaheterocycles, finding utility in pharmaceutical synthesis. sigmaaldrich.com A notable application is the cobalt-catalyzed oxidative isocyanide insertion into amine-based bisnucleophiles. nih.gov This strategy allows for the efficient, single-step synthesis of substituted 2-aminobenzimidazoles, 2-aminobenzothiazoles, and 2-aminobenzoxazoles from the corresponding o-diaminobenzene, 2-aminobenzenethiol, and 2-aminophenol (B121084) derivatives, respectively, with yields of up to 95%. nih.gov
| Reaction Type | Reactants | Catalyst | Products | Reference |
|---|---|---|---|---|
| Oxidative Isocyanide Insertion | Amines, Isocyanides | Cobalt(II) acetylacetonate | Ureas, Azaheterocycles | sigmaaldrich.com |
| Oxidative Isocyanide Insertion | o-Diaminobenzene derivatives, Isocyanides | Cobalt(II) acetate | Substituted 2-aminobenzimidazoles | nih.gov |
| Oxidative Isocyanide Insertion | 2-Aminobenzenethiol derivatives, Isocyanides | Cobalt(II) acetate | Substituted 2-aminobenzothiazoles | nih.gov |
| Oxidative Isocyanide Insertion | 2-Aminophenol derivatives, Isocyanides | Cobalt(II) acetate | Substituted 2-aminobenzoxazoles | nih.gov |
| General Catalysis | Not specified | Cobalt(II) acetylacetonate | Products of cycloaddition reactions. | sigmaaldrich.com |
Mechanistic Investigations of Catalytic Cycles (e.g., Electron Transfer Processes)
The catalytic activity of systems derived from this compound is often rooted in the ability of cobalt to cycle between its +2 and +3 oxidation states. This redox cycling facilitates electron transfer processes that are fundamental to many catalytic transformations. Theoretical and experimental studies have shed light on these mechanisms, particularly the single electron transfer (SET) pathway.
In cobalt-catalyzed C-H functionalization reactions, for instance, a proposed mechanism involves the oxidation of the initial Co(II) species to a more reactive Co(III) species. nih.govscispace.com While the starting material may be a Co(II) compound like this compound, the actual catalytically active species is often a Co(III) intermediate. nih.gov This Co(III) center is capable of activating substrates through an SET mechanism. nih.govscispace.com
The general steps of such a catalytic cycle can be summarized as follows:
Initiation: The Co(II) precursor is oxidized to a Co(III) species.
Substrate Activation: The Co(III) catalyst interacts with the substrate, often leading to the formation of a radical cation via single electron transfer.
Bond Formation: The activated substrate undergoes the desired chemical transformation, such as C-H activation or oxidation.
Product Release and Catalyst Regeneration: The product is released, and the cobalt center is reduced back to Co(II), completing the catalytic cycle.
Kinetic isotope effect (KIE) studies, electron paramagnetic resonance (EPR) data, and experiments using radical traps like TEMPO have provided experimental support for these SET mechanisms in various cobalt-catalyzed reactions. nih.gov The table below summarizes key findings from mechanistic studies of cobalt-catalyzed reactions, which are relevant to systems derived from this compound.
| Mechanistic Aspect | Key Findings | Supporting Evidence | Relevant Reactions |
| Active Catalytic Species | The actual catalyst is often a Co(III) species, even when the precursor is Co(II). nih.gov | DFT calculations, experimental observations. nih.gov | C-H alkoxylation, C-H oxidation. nih.govscispace.com |
| Electron Transfer Pathway | The intermolecular Single Electron Transfer (SET) pathway is a favorable mechanism. nih.govscispace.com | KIE data, EPR data, TEMPO inhibition experiments. nih.gov | C-H functionalization reactions. nih.govscispace.com |
| Catalytic Cycle | Involves the cycling of cobalt between Co(II) and Co(III) oxidation states. nih.gov | Electrochemical studies, theoretical modeling. | Various redox-catalyzed organic transformations. |
Development of Homogeneous and Heterogeneous Catalysis Systems
The solubility of this compound in organic solvents makes it a convenient precursor for generating homogeneous catalysts. In these systems, the catalyst is in the same phase as the reactants, allowing for high activity and selectivity under mild reaction conditions.
Conversely, this compound is also extensively used in the preparation of heterogeneous catalysts. rsc.org In this approach, the cobalt species is immobilized on a solid support, which facilitates catalyst separation and recycling. Common supports include silica, titania, and various clays. The preparation of these catalysts often involves the impregnation of the support with a solution of this compound, followed by thermal treatment (calcination) to decompose the acetylacetonate ligands and form cobalt oxide nanoparticles on the support surface.
The choice between a homogeneous and a heterogeneous system depends on the specific application, balancing the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous ones. The following table provides examples of both types of catalytic systems derived from cobalt precursors, including this compound.
| Catalysis Type | Catalyst System Example | Support Material (for Heterogeneous) | Application |
| Homogeneous | Co(OAc)₂/Mn(OAc)₂ | N/A | Liquid-phase oxidation of p-xylene. researchgate.net |
| Heterogeneous | Co/TiO₂ | Titanium Dioxide (TiO₂) | Acceptorless dehydrogenation of alcohols. rsc.org |
| Heterogeneous | Mn(II)Co(II)@MCM-41/Hall | MCM-41/Halloysite Nanotubes | Selective oxidation of p-xylene. researchgate.net |
Catalyst Reusability and Stability Under Reaction Conditions
A critical factor in the practical application of any catalyst is its stability and the ability to be reused over multiple reaction cycles. For heterogeneous catalysts derived from this compound, stability is often linked to the strength of the interaction between the cobalt species and the support material.
Research has shown that cobalt catalysts supported on materials like titania can be recovered and reused. rsc.org For instance, in the acceptorless dehydrogenation of alcohols, a Co/TiO₂ catalyst was successfully reused after a simple H₂-reduction treatment. rsc.org The stability of such catalysts is often evaluated by monitoring their activity and selectivity over several cycles. Leaching of the active metal from the support is a potential deactivation pathway that needs to be considered.
The table below presents findings related to the reusability and stability of cobalt-based heterogeneous catalysts.
| Catalyst System | Reaction | Reusability Findings | Potential Deactivation Pathways |
| Co/TiO₂ | Acceptorless dehydrogenation of alcohols | The catalyst was recoverable and could be reused after H₂-reduction treatment. rsc.org | Sintering of cobalt particles, leaching of cobalt. |
| Mn(II)Co(II)@MCM-41/Hall | Selective oxidation of p-xylene | Heterogeneous nature allows for separation from the reaction medium. researchgate.net | Changes in the catalyst structure, metal leaching. |
Applications in Advanced Materials Science Employing Acetylacetone Cobalt Ii Dihydrate
Precursor for Metal Oxide Nanoparticles Synthesis (e.g., Co₃O₄ Nanoparticles)
Acetylacetone (B45752) cobalt(II) is a widely utilized precursor for the synthesis of cobalt oxide nanoparticles, particularly the spinel cobalt(II,III) oxide (Co₃O₄). sigmaaldrich.com These nanoparticles are of significant interest for applications in energy storage, catalysis, and sensing, owing to their high surface area and unique electronic properties. americanelements.comsigmaaldrich.com The use of acetylacetone cobalt(II) allows for precise control over the resulting nanoparticle characteristics through various synthesis methodologies.
Solvothermal and Hydrothermal Synthesis Routes for Nanostructures
Solvothermal and hydrothermal methods are powerful techniques for producing crystalline nanoparticles. In these processes, a solution containing the precursor, in this case, acetylacetone cobalt(II), is heated in a sealed vessel (autoclave) above the solvent's boiling point. The increased pressure and temperature facilitate the decomposition of the precursor and the subsequent nucleation and growth of nanoparticles.
Solvothermal Synthesis: This method employs organic solvents. Acetylacetone cobalt(II) can be used in solvothermal processes to generate Co₃O₄ nanoparticles with high electrochemical performance, making them suitable for supercapacitor materials due to their excellent capacitance and cycling stability. sigmaaldrich.com The choice of solvent can influence the reaction kinetics and the morphology of the final product.
Hydrothermal Synthesis: This route uses water as the solvent. When acetylacetone cobalt(II) is used as the precursor in hydrothermal synthesis, it can lead to the formation of Co₃O₄ nanoparticles with highly uniform mesoporous structures and tunable sizes. sigmaaldrich.com These characteristics are particularly advantageous for applications such as gas sensing. The technique is valued for its simplicity, low cost, and ability to produce a variety of product morphologies. researchgate.net
Control of Morphology, Size, and Porosity of Fabricated Nanomaterials
The physical and chemical properties of Co₃O₄ nanomaterials are strongly dependent on their morphology, particle size, and porosity. Control over these parameters is crucial for tailoring the material for specific applications. Research has shown that various experimental factors during solvothermal or hydrothermal synthesis can be adjusted to achieve this control.
Influence of Additives and Capping Agents: The introduction of different surfactants or structure-directing agents can significantly alter the final morphology of the Co₃O₄ nanoparticles. For instance, using citrate (B86180) as a capping agent can lead to the formation of spherical nanoparticles, while tartrate can produce block-like structures. mdpi.com The way an additive is introduced, such as using cobalt acetate (B1210297) directly as the precursor versus adding acetic acid to a cobalt nitrate (B79036) solution, can also dictate the shape, resulting in cubic or spherical nanoparticles, respectively. nih.gov
Reaction Parameters: Key experimental conditions such as temperature, reaction time, and reactant concentration play a vital role in determining the final nanostructure. For example, in solvothermal synthesis, lower temperatures and lower concentrations of a reagent like NH₃·H₂O tend to favor the formation of microspheres, whereas higher temperatures and concentrations can lead to nanobelts. nih.gov Similarly, in continuous hydrothermal synthesis, increasing the reaction temperature and residence time can lead to larger nanoparticle sizes and higher conversion rates. rsc.org
Below is a table summarizing research findings on the controlled synthesis of Co₃O₄ nanoparticles.
Table 1: Control of Co₃O₄ Nanoparticle Properties| Synthesis Method | Precursor System | Controlling Factor | Resulting Morphology/Size | Reference |
|---|---|---|---|---|
| Precipitation | Cobalt Chloride + Trisodium Citrate/Sodium Tartarate | Capping Agent | Spherical (40-60 nm) / Block (200 nm - 1 µm) | rsc.org |
| Precipitation-Oxidation | Cobalt Nitrate / Cobalt Acetate | Acetate Ion Introduction | Spherical (6.3 nm) / Cubic (5.1 nm) | nih.gov |
| Solvothermal | Cobalt Salt + NH₃·H₂O | Temperature / Concentration | Microspheres / Nanobelts | nih.gov |
Deposition of Thin Films for Electronic and Optical Applications
Acetylacetone cobalt(II) is a valuable precursor for the deposition of cobalt-based thin films, which are integral components in various electronic and optical devices. sigmaaldrich.com These films find applications as solar selective absorbers, in electrochromic devices, and as magnetic materials. sigmaaldrich.com The volatility and clean decomposition of metal acetylacetonates (B15086760) make them suitable for vapor deposition techniques. nih.gov
Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD) Precursors
CVD and its variant, MOCVD, are powerful techniques for producing high-quality, uniform thin films. In these processes, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate, resulting in the deposition of a thin film.
Cobalt(II) acetylacetonate (B107027) is a frequently used precursor for the MOCVD of cobalt oxide thin films. sigmaaldrich.com By controlling the deposition temperature, different phases of cobalt oxide, such as CoO and Co₃O₄, can be selectively deposited. sigmaaldrich.com For example, thin films of cobalt oxide have been successfully prepared on alumina (B75360) substrates by MOCVD at temperatures ranging from 490°C to 565°C, yielding crystalline, cubic structures. The choice of solvent in the precursor solution, such as toluene (B28343) or ethanol (B145695), can also influence the growth kinetics and morphology of the deposited films.
The following table presents data from MOCVD experiments using cobalt acetylacetonate precursors.
Table 2: MOCVD of Cobalt Oxide Films| Precursor | Substrate | Deposition Temperature (°C) | Resulting Film | Reference |
|---|---|---|---|---|
| Cobalt(II) acetylacetonate | Alumina | 490 - 565 | Crystalline Co₃O₄ | |
| Cobalt(III) acetylacetonate | Silicon/LaAlO₃ | 350 - 450 | Epitaxial Co₃O₄ |
Atomic Layer Deposition (ALD) Precursors
Atomic Layer Deposition (ALD) is a specialized CVD technique that allows for the deposition of ultrathin films with atomic-level precision. This is achieved through sequential, self-limiting surface reactions.
Cobalt(II) acetylacetonate has been successfully employed as a precursor for the ALD of cobalt thin films. In one process, cobalt films were deposited onto various substrates like silicon and iridium using hydrogen or silane (B1218182) as the reducing agent. The self-limiting nature of ALD makes it an ideal technique for creating the highly conformal and ultrathin layers required in modern microelectronics. The thermal stability of the precursor is critical, as it should not self-decompose at the deposition temperature. While cobalt(II) acetylacetonate is a viable precursor, other cobalt compounds are also investigated for ALD processes to achieve deposition at lower temperatures or with different film properties.
Precursor for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Cobalt-based MOFs are of particular interest for applications in gas storage, separation, and catalysis. rsc.org
The synthesis of cobalt-based MOFs typically involves the reaction of a cobalt salt with an organic linker in a suitable solvent. While acetylacetone cobalt(II) dihydrate is a versatile cobalt compound, a review of the scientific literature indicates that other cobalt sources, such as cobalt nitrate, cobalt chloride, and cobalt acetate, are more commonly cited as the metallic precursor for the direct synthesis of cobalt-containing MOFs. rsc.org
The acetylacetonate ligand itself is a β-diketonate, a class of compounds widely used in catalysis and as precursors for materials synthesis due to their ability to form stable metal complexes. americanelements.comnih.gov This inherent stability and functionality are properties that are also central to the utility of MOFs. However, direct and prevalent examples of this compound being the primary cobalt source for MOF construction are not as frequently reported as for other simpler cobalt salts. The research focus for MOF synthesis often prioritizes the reaction between more readily available metal salts and the designed organic linkers.
Development of Electrochemical Sensor Materials (e.g., for Analytes, CO sensing)
This compound serves as a crucial precursor in the synthesis of advanced nanomaterials for electrochemical sensing applications. Its primary role is in the fabrication of cobalt oxide (Co₃O₄) nanoparticles, which are highly effective in the detection of various analytes, including carbon monoxide (CO). The compound's utility in this field stems from its ability to decompose cleanly, yielding cobalt oxide structures with desirable morphologies and properties for sensing.
The process often involves a hydrothermal method where acetylacetone cobalt(II) is the starting material for preparing Co₃O₄ nanoparticles. sigmaaldrich.comsigmaaldrich.com This synthesis route allows for the creation of nanoparticles with a highly uniform, mesoporous structure and tunable sizes, which are critical features for effective gas sensors. sigmaaldrich.comsigmaaldrich.com The high surface area and porous nature of these materials enhance the interaction between the sensor surface and the target analyte (e.g., CO gas), leading to improved sensitivity and response. The resulting cobalt oxide-based materials are considered promising for CO sensing applications due to these structural advantages. sigmaaldrich.comsigmaaldrich.com
Beyond specific gas sensing, this compound contributes to the broader development of electrochemical sensors. The compound is instrumental in creating materials that offer high sensitivity and selectivity for detecting a range of specific analytes, making it a versatile component in the field of electrochemistry. chemimpex.com
Role in Energy Storage Applications (e.g., Supercapacitor Materials, Sodium-Ion Batteries)
In the quest for more efficient energy storage solutions, this compound has emerged as a significant precursor material, particularly in the development of supercapacitors and sodium-ion batteries.
Supercapacitor Materials:
Acetylacetone cobalt(II) is utilized in the solvothermal synthesis of cobalt oxide (Co₃O₄) nanoparticles. sigmaaldrich.com These nanoparticles exhibit high electrochemical performance, characterized by excellent capacitance and cycling stability, making them a potential material for supercapacitors. sigmaaldrich.com The high specific capacitance of materials derived from this precursor is a key factor in their performance, enabling rapid storage and release of energy.
Sodium-Ion Batteries:
The compound has found a specific and effective application as a precursor for anode materials in sodium-ion batteries. In one approach, cobalt(II) acetylacetonate hydrate (B1144303) is used in an electrospinning and pyrolysis process to create carbon-coated cobalt sulfide (B99878) nanoparticles embedded in nitrogen and sulfur-doped carbon nanofibers (Co₉S₈/N,S-doped carbon nanofibers). This sophisticated nanostructure offers several advantages: it improves the material's electrical conductivity and effectively accommodates the volume changes that occur during the charge-discharge cycles.
The performance of these anode materials is notable. Research has demonstrated that materials synthesized from this compound can achieve high reversible capacities, showcasing their potential for next-generation energy storage.
Below is a data table summarizing the performance of a sodium-ion battery anode material derived from cobalt(II) acetylacetonate hydrate.
| Parameter | Value | Conditions | Source |
| Material | Co₉S₈/N,S-doped carbon nanofibers | Anode for Sodium-Ion Battery | |
| Reversible Capacity | 450 mAh/g | at 0.1 A/g | |
| Reversible Capacity | 420 mAh/g | at 0.1 A/g |
This high reversible capacity indicates a significant potential for use in high-performance sodium-ion batteries.
Emerging Research Directions and Future Perspectives for Acetylacetone Cobalt Ii Dihydrate
Functionalization of Acetylacetonate (B107027) Ligands for Tailored Properties
The targeted modification of the acetylacetonate (acac) ligand in cobalt(II) complexes represents a significant and expanding area of research, aimed at fine-tuning the steric and electronic properties of the central cobalt atom. These modifications directly influence the complex's solubility, catalytic activity, and electronic structure, opening avenues for customized applications. nih.gov
A primary strategy involves the substitution of the methyl groups on the acac ligand. For instance, introducing tert-butyl groups enhances the complex's solubility in nonpolar solvents, which can improve its performance in hydrophobic reaction media. Conversely, replacing the methyl groups with trifluoromethyl groups increases the electrophilicity of the cobalt center. This heightened electrophilicity can accelerate critical steps in catalytic cycles, such as oxidative addition in cross-coupling reactions.
Another approach focuses on altering the central carbon of the acetylacetonate backbone. Research has demonstrated the synthesis of cobalt complexes with chlorinated acac ligands. sci-hub.se Spectroscopic and crystallographic studies of these modified complexes confirm that even subtle changes, like replacing a proton with a chlorine atom, can alter the observable properties of the complex. sci-hub.se Computational studies, such as Density Functional Theory (DFT), have been employed to predict and understand the effects of these substitutions. For example, replacing each acac ligand with its chlorinated derivative (acac-Cl) results in a systematic lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy. sci-hub.se This ability to modulate the electronic frontier orbitals is crucial for controlling the complex's reactivity.
The functionalization of acac ligands also extends to attaching larger functional moieties. This is exemplified by the synthesis of cobalt(III) complexes where an acetylacetonate ligand is linked to a boron-dipyrromethene (BODIPY) dye. acs.org These functionalized complexes can be designed to release the acac-BODIPY ligand upon photoactivation or in a reducing environment, demonstrating the potential for creating stimuli-responsive materials. acs.org
The following table summarizes the effects of different functional groups on the properties of the resulting cobalt acetylacetonate complexes.
| Functional Group Substitution on Acac Ligand | Effect on Complex Properties | Reference |
| tert-butyl | Enhances solubility in nonpolar solvents. | |
| trifluoromethyl | Increases electrophilicity of the cobalt center, accelerating catalytic steps. | nih.gov |
| Chlorine | Alters spectroscopic properties and lowers LUMO energy. | sci-hub.se |
| BODIPY dye | Creates photosensitive complexes capable of ligand release. | acs.org |
Exploration of Novel Catalytic Transformations and Selectivity Enhancement
Acetylacetone (B45752) cobalt(II) dihydrate and its derivatives are versatile catalysts in a growing number of organic transformations. chemimpex.comresearchgate.net Research is actively focused on discovering new catalytic applications and improving the selectivity of known reactions.
One significant area of exploration is in C-H functionalization reactions, a field that aims to directly convert ubiquitous C-H bonds into more complex functional groups. sigmaaldrich.com Cobalt(II) acetylacetonate has been shown to catalyze these reactions through mechanisms that can involve radical pathways or coordination-mediated processes. For instance, in imidate-assisted C-H functionalization, the cobalt(II) center coordinates to the substrate, enabling regioselective bond cleavage.
Cross-coupling reactions are another major focus. Cobalt(II)-catalyzed systems have been developed for the hydroarylation of alkynes with organoboronic acids, providing a convenient method for synthesizing highly substituted olefins. researchgate.net These cobalt-based catalysts offer a less expensive alternative to precious metal catalysts like palladium. researchgate.netwikipedia.org Furthermore, cobalt-catalyzed reactions have been developed for preparing highly functionalized aryl copper reagents from aryl sulfonates under mild conditions. researchgate.net
In the realm of oxidation catalysis, cobalt(II) acetylacetonate is a well-established catalyst. Current research aims to enhance its activity and selectivity. For example, studies have shown that the addition of octanoic acid can significantly enhance the deperoxidation activity of cobalt(II) acetylacetonate. nih.gov This is attributed to the stabilization of the Co-OOR bond, which forces the reaction to proceed through an alternative, more rapid catalytic cycle. nih.gov The complex also catalyzes the aerobic oxidation of olefins to alcohols and the oxidation of hydrocarbons in the presence of N-hydroxyphthalimide (NHPI). researchgate.net
Selectivity is a key challenge in catalysis. In the selective hydrogenation of acetylene, the addition of cobalt to palladium catalysts has been shown to modify the catalytic properties. While low amounts of cobalt have a minor effect, increasing the cobalt content can lead to a noticeable increase in ethylene (B1197577) selectivity. mdpi.com In asymmetric catalysis, chiral ligands are used to induce stereoselectivity. For instance, cobalt complexes with chiral salen ligands have been designed for cis-selective cyclopropanation reactions, achieving excellent diastereoselectivities and enantioselectivities. acs.org
The table below highlights some of the novel catalytic transformations and strategies for selectivity enhancement using cobalt acetylacetonate-based systems.
| Catalytic Transformation | Key Features and Enhancements | Reference(s) |
| C-H Functionalization | Imidate-assisted, regioselective bond cleavage. | sigmaaldrich.com |
| Hydroarylation of Alkynes | Utilizes organoboronic acids; less expensive than palladium catalysts. | researchgate.net |
| Aryl Sulfonate/Copper Exchange | Synthesis of functionalized aryl copper reagents under mild conditions. | researchgate.net |
| Deperoxidation | Activity enhanced by the addition of octanoic acid. | nih.gov |
| Selective Acetylene Hydrogenation | Addition of cobalt to palladium catalysts increases ethylene selectivity. | mdpi.com |
| Asymmetric Cyclopropanation | Chiral salen cobalt complexes achieve high cis-selectivity and enantioselectivity. | acs.org |
Integration into Hybrid Material Systems and Composites
The integration of acetylacetone cobalt(II) dihydrate into hybrid material systems and composites is a burgeoning field driven by the pursuit of materials with synergistic properties and enhanced functionalities. A primary application in this area is its use as a precursor for the synthesis of cobalt-based nanoparticles and thin films. sigmaaldrich.comsigmaaldrich.com
A significant research thrust involves anchoring cobalt(II) acetylacetonate onto solid supports to create heterogeneous catalysts. researchgate.netrsc.orgrsc.org One notable example is the covalent anchoring of the complex onto magnetic mesoporous silica (B1680970) nanospheres. researchgate.netrsc.orgrsc.org These materials exhibit a high surface area and a mesoporous structure, with the cobalt complex acting as the catalytic center. researchgate.netrsc.org The magnetic nature of the support allows for easy separation and recovery of the catalyst from the reaction mixture using an external magnetic field, enhancing its recyclability and practical utility. researchgate.net These magnetic nanocatalysts have proven to be highly efficient for the liquid-phase oxidation of cyclohexane (B81311) using molecular oxygen. researchgate.netrsc.orgrsc.org
Similarly, cobalt(II) acetylacetonate complexes have been immobilized on aminosilane-modified SBA-15, a type of mesoporous silica. researchgate.net The resulting material retains a highly ordered structure with highly dispersed cobalt ions and shows considerable activity in the epoxidation of olefins like trans-stilbene (B89595) and styrene (B11656) with molecular oxygen. researchgate.net
Beyond catalytic applications, cobalt(II) acetylacetonate serves as a crucial precursor in materials science for creating cobalt-containing nanomaterials with specific properties. chemimpex.com For example, it is used in the solvothermal synthesis of cobalt oxide (Co₃O₄) nanoparticles. sigmaaldrich.com These nanoparticles possess high electrochemical performance, making them promising materials for supercapacitors due to their excellent capacitance and cycling stability. sigmaaldrich.com Hydrothermal methods using this precursor can also produce Co₃O₄ nanoparticles with uniform mesoporous structures, which are well-suited for applications in gas sensing, such as for the detection of carbon monoxide. sigmaaldrich.com
Furthermore, cobalt(II) acetylacetonate is employed in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of cobalt oxide thin films. sigmaaldrich.comsigmaaldrich.com These thin films have applications in various fields, including electronics and as coatings. sigmaaldrich.comsacheminc.com The complex's solubility in organic solvents also makes it a suitable additive for creating reflective and conductive coatings on substrates like glass. chemimpex.comnama-group.com
The following table details examples of hybrid material systems incorporating this compound.
| Hybrid Material System | Method of Integration | Key Application/Property | Reference(s) |
| Magnetic Mesoporous Silica Nanospheres | Covalent anchoring of Co(acac)₂. | Heterogeneous catalyst for cyclohexane oxidation; magnetically separable. | researchgate.netrsc.orgrsc.org |
| Aminosilane-modified SBA-15 | Immobilization of Co(acac)₂ complex. | Heterogeneous catalyst for epoxidation of olefins. | researchgate.net |
| Cobalt Oxide (Co₃O₄) Nanoparticles | Solvothermal or hydrothermal synthesis using Co(acac)₂ as a precursor. | Supercapacitor materials; CO sensing applications. | sigmaaldrich.com |
| Cobalt Oxide Thin Films | Metal-Organic Chemical Vapor Deposition (MOCVD) using Co(acac)₂. | Electronics, electrochromic devices, and catalysis. | sigmaaldrich.comsigmaaldrich.com |
| Graphene Oxide Hybrids | Coordination of Co(acac)₂ to oxygen-containing groups on reduced graphene oxide. | Electrocatalyst for the oxygen reduction reaction (ORR). | researchgate.net |
Potential in Biomimetic Systems and Environmental Remediation (excluding clinical human trials)
The unique coordination chemistry and catalytic capabilities of this compound and its derivatives have prompted exploration into their potential roles in biomimetic systems and environmental remediation.
In the field of biomimetic chemistry, researchers aim to mimic the function of natural biological systems, such as enzymes. Cobalt-containing molecules play vital roles in various biological processes, and synthetic cobalt complexes like cobalt(II) acetylacetonate can serve as models to investigate the mechanisms of metalloproteins. By studying how this complex coordinates with different substrates and facilitates reactions, scientists can gain insights into the function of more complex biological catalysts.
One emerging area is the development of catalysts that mimic the oxygen-carrying and activation properties of heme-containing proteins. The ability of cobalt(II) acetylacetonate to catalyze oxidation reactions with molecular oxygen is relevant in this context. researchgate.net Research into heteroleptic cobalt(III) acetylacetonato complexes has shown that they can activate oxidizing agents like meta-chloroperbenzoic acid, pointing towards their potential in mimicking enzymatic oxidation processes. nih.gov
For environmental remediation, the focus is on developing technologies to remove or degrade pollutants from soil and water. Cobalt-based catalysts are being investigated for their ability to break down persistent organic pollutants. The oxidative capabilities of cobalt(II) acetylacetonate, particularly when incorporated into stable hybrid materials, are of interest for degrading contaminants. For instance, the heterogeneous catalysts formed by anchoring cobalt(II) acetylacetonate on supports like mesoporous silica could be adapted for the oxidative degradation of pollutants in water. researchgate.netrsc.org
While the direct use of soluble cobalt complexes in the environment raises concerns, immobilizing them on solid supports can mitigate this issue, allowing for the catalytic activity to be harnessed while preventing the release of the metal into the ecosystem. researchgate.net The field of cobalt-contaminated soil remediation itself is an active area of research, with studies focusing on phytoremediation and immobilization techniques to manage cobalt levels in the environment. nih.gov Although this research does not directly involve this compound, it provides the broader context for the environmental science of cobalt. Furthermore, cobalt-based catalysts are being explored for the hydrogenation of CO₂, a greenhouse gas, into valuable chemicals. mdpi.comresearchgate.net This application has significant environmental implications by contributing to carbon capture and utilization strategies.
The table below summarizes the potential applications of this compound in these emerging fields.
| Area of Application | Research Focus | Potential Role of this compound | Reference(s) |
| Biomimetic Systems | Modeling metalloprotein function. | Serves as a model complex to study coordination and catalytic mechanisms of cobalt-containing enzymes. | |
| Biomimetic Catalysis | Mimicking enzymatic oxidation. | Catalyzes oxidation reactions, with potential for activation of oxidants in a manner similar to biological systems. | researchgate.netnih.gov |
| Environmental Remediation | Degradation of organic pollutants. | As a heterogeneous catalyst on supports for the oxidative breakdown of contaminants. | researchgate.netrsc.org |
| Carbon Dioxide Utilization | Catalytic conversion of CO₂. | As a component in catalysts for the hydrogenation of CO₂ to fuels and chemicals. | mdpi.comresearchgate.net |
Q & A
Q. Basic
- FT-IR : Identify ν(C=O) stretching (~1600 cm⁻¹) and ν(C–O) (~1250 cm⁻¹) from acetylacetonate ligands. Compare shifts with free acetylacetone to confirm chelation.
- UV-Vis : Monitor d-d transitions (e.g., peaks at ~500 nm for octahedral Co²⁺) and ligand-to-metal charge transfer bands.
- Thermogravimetric Analysis (TGA) : Quantify water loss (2 H₂O molecules) at 100–150°C and ligand decomposition above 200°C .
How can contradictions in reported solubility data for this compound be resolved?
Advanced
Discrepancies often arise from hydration states (e.g., dihydrate vs. anhydrous forms) and solvent polarity. Design experiments under controlled humidity and temperature. Use gravimetric analysis:
Saturate solvents (e.g., water, ethanol, acetone) with the compound at 25°C.
Filter and dry residues to calculate solubility (g/100 mL).
Validate using XRD to confirm hydration state post-drying. Reference methods from halate solubility studies, where metastable forms (e.g., tetrahydrate) complicate measurements .
What safety protocols are critical when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of cobalt-containing dust.
- Spill Management : Collect spills with wet brushes or HEPA-filter vacuums; avoid water to prevent dissolution. Dispose as hazardous waste per local regulations .
How does the thermal decomposition profile of this compound vary with hydration state?
Advanced
TGA under N₂ reveals:
- Dihydrate : Two-stage mass loss: 8–10% (2 H₂O) at 100–150°C, followed by ligand decomposition (50–60% loss) at 200–400°C.
- Anhydrous : Single-step decomposition above 200°C. Compare with cobalt oxalate dihydrate, which reduces to CoO at 300°C . DSC can identify endo/exothermic events (e.g., dehydration vs. ligand oxidation).
Table 2: TGA data for this compound
| Stage | Temperature Range | Mass Loss (%) | Assignment |
|---|---|---|---|
| Dehydration | 100–150°C | 8–10 | Loss of 2 H₂O |
| Ligand decomposition | 200–400°C | 50–60 | Acetylacetonate breakdown |
What mechanistic insights exist for the catalytic role of this compound in oxidation reactions?
Advanced
In fuel cell catalysts, Co²⁺ acts as a redox mediator. Proposed mechanisms involve:
Electron Transfer : Co²⁺ ↔ Co³⁺ during O₂ reduction.
Ligand Participation : Acetylacetonate stabilizes intermediates. Study via cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 0.1 M TBAP in acetonitrile) to identify redox potentials . In-situ FT-IR can track ligand degradation under operational conditions.
How can researchers resolve discrepancies in magnetic susceptibility measurements for this compound?
Advanced
Paramagnetic Co²⁺ (d⁷, high-spin) should exhibit μₑff ≈ 4.7–5.2 BM. Discrepancies may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
